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Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958 Get Quote

An In-depth Technical Guide to the Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone

Introduction
1-(5-Methoxypyridin-3-yl)ethanone is a valuable heterocyclic ketone that serves as a key

building block in the synthesis of a wide range of biologically active molecules. Its substituted

pyridine core is a common motif in medicinal chemistry, appearing in compounds targeting

various therapeutic areas. The presence of the methoxy and acetyl groups at the 3- and 5-

positions provides versatile handles for further chemical modification, making it an attractive

starting material for drug discovery and development professionals.

This application note provides a comprehensive and reliable two-step protocol for the synthesis

of 1-(5-Methoxypyridin-3-yl)ethanone. The described methodology begins with the

preparation of the key intermediate, 3-bromo-5-methoxypyridine, followed by a palladium-

catalyzed Negishi cross-coupling reaction to introduce the acetyl group. The rationale behind

key experimental choices is discussed to provide a deeper understanding of the synthetic

process.

Overall Synthetic Strategy
The synthesis is designed as a two-stage process. The first stage involves the selective

monomethoxylation of 3,5-dibromopyridine to yield the crucial precursor, 3-bromo-5-

methoxypyridine. This is achieved through a nucleophilic aromatic substitution reaction using

sodium methoxide.
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The second stage employs a Negishi cross-coupling reaction.[1][2] This powerful carbon-

carbon bond-forming reaction utilizes a palladium catalyst to couple the organohalide (3-

bromo-5-methoxypyridine) with an organozinc reagent. This method is chosen for its high

functional group tolerance and efficiency in forming C(sp²)-C(sp³) bonds.[2]

3,5-Dibromopyridine

Step 1: Nucleophilic Aromatic Substitution

  NaOCH₃, DMF, 90°C

3-Bromo-5-methoxypyridine

Step 2: Negishi Cross-Coupling

  Acyl-Zinc Reagent, Pd Catalyst

1-(5-Methoxypyridin-3-yl)ethanone

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone.

Part 1: Synthesis of 3-Bromo-5-methoxypyridine
This protocol details the preparation of the key intermediate from 3,5-dibromopyridine and

sodium methoxide, generated in situ from sodium hydride and methanol.
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Reagent/Material Grade Supplier Example

3,5-Dibromopyridine ReagentPlus®, 98% Sigma-Aldrich

Sodium Hydride (60% in oil) Reagent Grade Sigma-Aldrich

Methanol (Anhydrous) ≥99.8% Sigma-Aldrich

N,N-Dimethylformamide (DMF) Anhydrous, ≥99.8% Sigma-Aldrich

Diethyl Ether ACS Reagent, ≥99.0% Sigma-Aldrich

Sodium Sulfate (Anhydrous) Reagent Grade Sigma-Aldrich

Brine (Saturated NaCl solution) N/A N/A

Silica Gel 60 Å, 230-400 mesh Sigma-Aldrich

Round-bottom flasks,

Condenser, Magnetic stirrer,

Heating mantle

N/A N/A

Experimental Protocol
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a

thermometer, and a reflux condenser under a nitrogen atmosphere.

Reagent Addition: Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (450 mL).

Carefully add 60% sodium hydride in mineral oil (11.4 g, 285 mmol) to the DMF in portions at

room temperature. Causality: An inert atmosphere is crucial as sodium hydride reacts

violently with water and moisture.

Methoxide Formation: Slowly add anhydrous methanol (11.5 mL, 285 mmol) to the

suspension. The addition is exothermic and may cause gas evolution (H₂). Heat the resulting

solution to 60°C to ensure complete reaction.[3][4]

Addition of Starting Material: Once the solution is homogeneous, add 3,5-dibromopyridine

(45 g, 190 mmol).[3]

Reaction: Heat the reaction mixture to 90°C and maintain for 1 hour, monitoring the progress

by TLC or LC-MS.[3]
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Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly

adding water (50 mL). Causality: Quenching deactivates any unreacted sodium hydride and

prepares the mixture for extraction.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150

mL).

Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1

x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

The resulting crude solid can be purified by silica gel chromatography (eluting with 5-10%

ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid.[5]

Parameter Value Reference

Starting Material 3,5-Dibromopyridine (45 g) [3]

Reagents NaH (60%), Methanol [3]

Solvent Anhydrous DMF [3]

Temperature 90°C [3]

Reaction Time 1 hour [3]

Expected Yield ~73% [5]

Part 2: Synthesis of 1-(5-Methoxypyridin-3-
yl)ethanone
This section outlines a representative Negishi cross-coupling protocol to synthesize the final

product.
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Reagent/Material Grade Supplier Example

3-Bromo-5-methoxypyridine From Part 1 N/A

Zinc Dust <10 µm, ≥98% Sigma-Aldrich

1,2-Dibromoethane 99% Sigma-Aldrich

Acetyl Chloride ReagentPlus®, ≥99% Sigma-Aldrich

Pd₂(dba)₃ Reagent Grade Sigma-Aldrich

XPhos ≥98% Sigma-Aldrich

Tetrahydrofuran (THF) Anhydrous, ≥99.9% Sigma-Aldrich

Saturated NH₄Cl solution N/A N/A

Experimental Protocol
Activation of Zinc: In a flame-dried Schlenk flask under argon, add zinc dust (2.0 eq). Add

anhydrous THF, followed by 1,2-dibromoethane (0.1 eq), and heat the suspension to 65°C

for 30 minutes. Cool to room temperature. Causality: This step activates the zinc surface,

which is essential for the subsequent formation of the organozinc reagent.

Formation of Organozinc Reagent: Slowly add acetyl chloride (1.2 eq) to the activated zinc

suspension in anhydrous THF. The reaction is exothermic. Stir at room temperature for 1-2

hours until the organozinc reagent is formed.

Coupling Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 3-bromo-5-

methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in anhydrous THF.

Cross-Coupling: Transfer the prepared organozinc solution to the flask containing the

pyridine substrate and catalyst via cannula.

Reaction: Heat the reaction mixture to 65°C (reflux) and stir for 4-6 hours, or until reaction

completion is confirmed by TLC or LC-MS. Causality: The palladium catalyst facilitates the

cross-coupling by undergoing a catalytic cycle of oxidative addition, transmetalation, and

reductive elimination.[1]
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Work-up: Cool the reaction to room temperature and quench with a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude

residue by silica gel column chromatography to obtain 1-(5-Methoxypyridin-3-yl)ethanone.

Product Characterization
The final product, 1-(5-Methoxypyridin-3-yl)ethanone, is typically a solid at room

temperature.[6]

Property Value Reference

CAS Number 886364-74-5 [6]

Molecular Formula C₈H₉NO₂ [6]

Molecular Weight 151.16 g/mol [6]

Appearance Solid [6]

¹H NMR (CDCl₃, 400 MHz)

Expected δ (ppm): ~8.4 (s,

1H), ~8.2 (s, 1H), ~7.6 (s, 1H),

~3.9 (s, 3H, OCH₃), ~2.6 (s,

3H, COCH₃)

Predicted

¹³C NMR (CDCl₃, 101 MHz)

Expected δ (ppm): ~196

(C=O), ~156, ~144, ~138,

~133, ~118, ~56 (OCH₃), ~27

(CH₃)

Predicted

Mass Spec (ESI) m/z: 152.06 [M+H]⁺ Predicted

Safety and Handling
1-(5-Methoxypyridin-3-yl)ethanone:
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Hazard Class: Acute Toxicity 4, Oral.[6]

Signal Word: Warning.[6]

Hazard Statements: H302 (Harmful if swallowed).[6]

Pictogram: GHS07.[6]

General Precautions:

All manipulations should be performed in a well-ventilated fume hood.[7]

Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields, a lab coat, and chemical-resistant gloves.[7][8]

Sodium hydride is highly reactive and pyrophoric; handle with extreme caution under an inert

atmosphere.

Avoid inhalation of dust and vapors.[8]

In case of accidental contact, wash the affected area immediately with plenty of water.[9]

Dispose of chemical waste in accordance with local regulations.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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